molecular formula C13H18O3 B13685993 5-(2-Ethoxyphenyl)pentanoic Acid

5-(2-Ethoxyphenyl)pentanoic Acid

Katalognummer: B13685993
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: ABOOHLGIIGYXPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Ethoxyphenyl)pentanoic Acid is an organic compound with the molecular formula C13H18O3 It is a derivative of pentanoic acid, where the pentanoic acid chain is substituted with a 2-ethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)pentanoic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzene with pentanoic acid in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Ethoxyphenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones and carboxylic acids.

    Reduction: The major products are alcohols and alkanes.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenylpentanoic acids.

Wissenschaftliche Forschungsanwendungen

5-(2-Ethoxyphenyl)pentanoic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2-Ethoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Phenylpentanoic Acid: Similar structure but lacks the ethoxy group.

    5-(2-Thienyl)pentanoic Acid: Contains a thienyl group instead of an ethoxyphenyl group.

    5-(Phenylselanyl)pentanoic Acid: Contains a phenylselanyl group.

Uniqueness

5-(2-Ethoxyphenyl)pentanoic Acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets and distinct properties compared to similar compounds.

Eigenschaften

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

5-(2-ethoxyphenyl)pentanoic acid

InChI

InChI=1S/C13H18O3/c1-2-16-12-9-5-3-7-11(12)8-4-6-10-13(14)15/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,14,15)

InChI-Schlüssel

ABOOHLGIIGYXPT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.